1,2-Diazaspiro[2.4]hept-1-en-4-ol
Description
1,2-Diazaspiro[2.4]hept-1-en-4-ol (CAS: 3622-91-1) is a spirocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within a fused ring system. Its molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol . The spiro junction at the 2.4 position indicates a smaller ring system (4-membered and 2-membered fused rings), which introduces structural strain and influences its chemical reactivity.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1,2-diazaspiro[2.4]hept-1-en-4-ol |
InChI |
InChI=1S/C5H8N2O/c8-4-2-1-3-5(4)6-7-5/h4,8H,1-3H2 |
InChI Key |
GRAFXUITHXLFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)N=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazaspiro[2.4]hept-1-en-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with an enol precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis process depends on the availability of precursors and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[2.4]hept-1-en-4-ol undergoes various types of chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diaza ring can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group may yield ketones, while reduction of the diaza ring can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse range of derivatives .
Scientific Research Applications
1,2-Diazaspiro[2.4]hept-1-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-en-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diaza ring and enol group can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate biological activity. These interactions can affect various molecular pathways, leading to specific biological effects .
Comparison with Similar Compounds
1,2-Diazaspiro[2.5]oct-1-en-6-one
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride
These compounds share the spirocyclic diazaspiro backbone but differ in ring size, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Ring Size (Spiro) | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1,2-Diazaspiro[2.4]hept-1-en-4-ol | C₅H₁₀N₂O | [2.4] | -OH (alcohol) | 114.15 |
| 1,2-Diazaspiro[2.5]oct-1-en-6-one | C₆H₁₀N₂O | [2.5] | -C=O (ketone) | ~126.16 (estimated) |
| 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid | C₆H₈N₂O₂ | [2.4] | -COOH (carboxylic acid) | ~128.14 (estimated) |
| 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride | C₅H₁₀N₃Cl | [2.3] | -NH₂·HCl (amine hydrochloride) | ~155.61 (estimated) |
Data compiled from CAS registry entries and structural analysis
Physicochemical Properties
- Solubility : The hydroxyl group in this compound likely improves aqueous solubility compared to the ketone and carboxylic acid derivatives, which may exhibit pH-dependent solubility. The amine hydrochloride analog benefits from ionic character, enhancing solubility in polar solvents .
- Acidity/Basicity : The carboxylic acid derivative (pKa ~4-5) is more acidic than the alcohol (pKa ~10-12), while the amine hydrochloride is strongly basic due to the protonated amine group.
Biological Activity
1,2-Diazaspiro[2.4]hept-1-en-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that may contribute to its biological activity. The compound's molecular formula is CHNO, and it possesses two nitrogen atoms within its spirocyclic framework, which is essential for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains, indicating its possible use as an antimicrobial agent.
- Anticancer Properties : Some derivatives of diazaspiro compounds have shown promise in cancer cell line studies by inducing apoptosis in malignant cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and suggesting potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound and its derivatives:
- Study on Antimicrobial Activity : A recent study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at higher concentrations (≥100 µg/mL), suggesting dose-dependent activity .
- Evaluation of Anticancer Properties : Another investigation focused on the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations ranging from 10 to 50 µM, with increased apoptosis markers observed through flow cytometry analysis .
- Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes revealed that it could inhibit phospholipase A2 activity, which is crucial in inflammatory responses .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may interact with cellular receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its unique spirocyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
